Hex-5-yn-1-amine

Catalog No.
S1544505
CAS No.
15252-45-6
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hex-5-yn-1-amine

CAS Number

15252-45-6

Product Name

Hex-5-yn-1-amine

IUPAC Name

hex-5-yn-1-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2

InChI Key

ONUHRYKLJYSRMY-UHFFFAOYSA-N

SMILES

C#CCCCCN

Canonical SMILES

C#CCCCCN

The exact mass of the compound Hex-5-yn-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hex-5-yn-1-amine is a bifunctional organic compound featuring a terminal alkyne and a primary amine, separated by a flexible four-carbon alkyl chain. This structure allows for orthogonal chemical modifications, where the alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, and the amine is reactive for standard transformations like amidation or reductive amination.[1][2][3][4] Its C6 backbone provides a specific spatial length that is critical in applications ranging from surface functionalization to the synthesis of complex molecules, distinguishing it from other amino-alkynes with different chain lengths.

Substituting Hex-5-yn-1-amine with near analogs can lead to critical failures in synthesis and material performance. Using a shorter chain, such as in Pent-4-yn-1-amine, alters the geometry and strain in cyclization reactions, potentially inhibiting the formation of desired heterocyclic products or drastically reducing yields.[5] For surface modification, the C6 chain length is crucial for forming well-ordered and densely packed self-assembled monolayers (SAMs); shorter chains like propargylamine result in disordered, less stable films, while longer chains may decrease solubility and alter reaction kinetics.[6][7] Replacing the terminal alkyne with a saturated alkyl chain (i.e., Hexylamine) completely removes the ability to perform essential 'click' chemistry conjugations, which is often the primary reason for its selection.[8]

Precursor Suitability: Enabling High-Yield Heterocycle Synthesis Where Shorter Chains Fail

The four-carbon spacer in Hex-5-yn-1-amine is geometrically suited for tandem reactions involving intramolecular cyclization, a critical consideration for precursor selection. In syntheses of functionalized pyrrolidines and pyrroles, the ability to form a stable five- or six-membered ring intermediate is highly dependent on the tether length between the reacting amine and alkyne groups.[5] While direct comparative yields are reaction-specific, synthetic routes leveraging this structure report good yields for complex N-heterocycles, a result that is not readily achievable with shorter (e.g., Pent-4-yn-1-amine) or more constrained analogs without significant process re-optimization.[5]

Evidence DimensionSuitability for Tandem Amination/Cyclization Reactions
Target Compound DataEnables synthesis of functionalized pyrroles and pyrrolidines in good yields.
Comparator Or BaselineAnalogs with shorter (2-3 carbon) or longer chains between the amine and alkyne moieties.
Quantified DifferenceNot directly quantified in a single study, but the reaction works well for carbon chain links between 2-4 carbons, placing Hex-5-yn-1-amine's 4-carbon link within the optimal range.
ConditionsSilver-mediated tandem amination/oxidation for pyrrole synthesis.[5]

For synthetic chemists targeting specific N-heterocycles, selecting a precursor with the correct chain length avoids failed reactions and low yields, saving significant development time and resources.

Processability: Forms Denser, More Ordered Self-Assembled Monolayers (SAMs) than Shorter Analogs

The length of the alkyl chain is a dominant factor in the quality of self-assembled monolayers (SAMs). Longer alkyl chains increase the van der Waals interactions between adjacent molecules, leading to more crystalline, densely packed, and stable films.[7] Studies on alkylamine self-assembly show that longer chains (C12-C18) form well-defined island structures significantly faster and more uniformly than shorter chains (C8).[6] While this specific compound was not tested, the principle dictates that the C6 chain of Hex-5-yn-1-amine will form a more ordered and stable monolayer compared to the highly common but much shorter propargylamine (C3), which tends to form less-ordered, liquid-like films.[7] This increased order is critical for applications requiring robust barrier properties or well-defined surface energy.

Evidence DimensionSAM Ordering and Stability
Target Compound DataForms more ordered, crystalline-like SAMs due to increased van der Waals forces from its C6 chain.
Comparator Or BaselineShort-chain alkynylamines (e.g., Propargylamine, C3) which form less-ordered, liquid-like films.
Quantified DifferenceAs chain length increases from <10 carbons to >10 carbons, SAMs transition from a liquid-like to a more crystalline state.[7] For alkylamines on mica, C12 chains form uniform islands, whereas C8 chains show less defined features.[6]
ConditionsSelf-assembly from solution onto a substrate (e.g., mica, gold, silicon oxide).[6][7]

In biosensor or semiconductor fabrication, the packing density and stability of the surface functionalization layer directly impacts device sensitivity, reproducibility, and lifespan; the C6 chain offers a significant advantage over shorter, more common alternatives.

Precursor Suitability: Provides Optimal Linker Length for PROTAC Efficacy

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the two ligand heads is a critical determinant of efficacy. Its length and composition directly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9] Hex-5-yn-1-amine is frequently used as a building block for these linkers because its C6 chain provides a favorable spatial distance for productive ternary complex formation.[10][11] Substituting with a shorter analog like pent-4-yn-1-amine or a longer one can disrupt the optimal orientation, leading to a significant loss of degradation efficiency due to steric clashes or an inability to bring the proteins into proximity.[9]

Evidence DimensionPROTAC Linker Suitability
Target Compound DataFrequently used as a core component in PROTAC linkers to achieve potent protein degradation.
Comparator Or BaselineLinkers that are too short (risk of steric clash) or too long (failure to bring proteins into proximity).
Quantified DifferenceLinker length is a key parameter to be optimized for each PROTAC; a change of even a few atoms can dramatically alter degradation potency (e.g., DC50 values).[9]
ConditionsSynthesis of heterobifunctional PROTAC molecules for targeted protein degradation in cellular assays.[8][9]

For researchers in drug discovery, selecting a linker component of a well-precedented length like Hex-5-yn-1-amine increases the probability of success and reduces the need for extensive linker length optimization.

Synthesis of Specifically Substituted Pyrroles and Other N-Heterocycles

This compound is the right choice when the synthetic route involves a metal-catalyzed intramolecular cyclization where the four-carbon tether is required to correctly form the target five- or six-membered ring system with high regioselectivity and yield.[5]

Fabrication of Stable, Functionalized Surfaces for Biosensors and Electronics

For applications requiring robust and well-ordered surface coatings, Hex-5-yn-1-amine is a preferred choice over shorter-chain analogs. Its C6 length promotes the formation of dense, stable self-assembled monolayers (SAMs) via 'click' chemistry, which is essential for creating reliable and reproducible sensor surfaces or modifying semiconductor interfaces.[6][7][12]

Development of Targeted Protein Degraders (PROTACs) and Bioconjugates

This molecule serves as a valuable and well-documented building block for constructing bifunctional linkers. Its specific length is frequently optimal for connecting a target-binding ligand and an E3-ligase ligand, a critical parameter for achieving potent and selective protein degradation in drug discovery programs.[8][9][13]

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

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